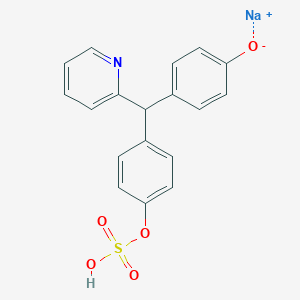

Picomonosulfate sodium

Description

Contextualizing the Chemical and Biological Significance of Picomonosulfate (B8569369) Sodium

Picomonosulfate sodium, chemically known as 4-((RS)-(4-Hydroxyphenyl)(pyridin-2-yl)methyl)phenyl sodium sulfate (B86663), is structurally similar to sodium picosulfate. nih.gov The key distinction lies in the degree of sulfation; this compound is a mono-sulfated derivative, whereas sodium picosulfate is a di-sulfated compound. nih.govwikipedia.org This structural difference is critical, as the therapeutic activity of sodium picosulfate is dependent on its specific chemical form.

The primary significance of this compound is its status as an impurity in the synthesis and degradation of sodium picosulfate. nih.govscirp.org In pharmaceutical manufacturing, controlling impurities is a critical aspect of quality assurance. Therefore, the chemical significance of this compound is linked to the analytical chemistry required to detect and quantify its presence. Forced degradation studies, which assess the stability of a drug substance under stress conditions like acid, base, oxidation, and heat, have identified this compound as a potential degradant. scirp.org

The biological significance of this compound itself has not been a major focus of independent research. Unlike its parent compound, sodium picosulfate, which is a prodrug metabolized by gut bacteria into an active laxative agent, the specific biological activity or metabolic fate of this compound is not well-documented in publicly available literature. wikipedia.orgfda.gov Its importance is therefore defined by its role as a marker for the quality and stability of sodium picosulfate formulations.

Table 1: Comparison of this compound and Sodium Picosulfate

| Feature | This compound | Sodium Picosulfate |

|---|---|---|

| IUPAC Name | 4-((RS)-(4-Hydroxyphenyl)(pyridin-2-yl)methyl)phenyl sodium sulfate nih.gov | Disodium (pyridin-2-ylmethylene)di-4,1-phenylene disulfate wikipedia.org |

| Synonym | Sodium Picosulfate Impurity A nih.gov | Picosulfuric acid sodium salt wikipedia.org |

| Molecular Formula | C₁₈H₁₄NNaO₅S nih.gov | C₁₈H₁₃NNa₂O₈S₂ wikipedia.org |

| Molecular Weight | 379.36 g/mol nih.gov | 481.4 g/mol nih.gov |

| Key Structural Difference | Contains one sulfate group. | Contains two sulfate groups. nih.govwikipedia.org |

Historical Trajectories and Contemporary Paradigms in this compound Research

The history of research into this compound is intrinsically linked to the commercial development and analytical validation of sodium picosulfate, which has been in use since the 1960s. efsm.online Early research would have focused on the synthesis and efficacy of the main compound. The specific identification and study of related substances like this compound arose with the evolution of more sophisticated analytical techniques, such as High-Performance Liquid Chromatography (HPLC). scirp.org

Contemporary research paradigms are dominated by the field of analytical chemistry and pharmaceutical quality control. The main goal is the development of robust, stability-indicating analytical methods that can separate and quantify various process-related impurities and degradation products, including this compound, from the active pharmaceutical ingredient. scirp.org Studies involve subjecting sodium picosulfate to stress conditions as mandated by regulatory bodies like the International Council for Harmonisation (ICH) to understand its degradation pathways. scirp.org This research is crucial for establishing the shelf-life of the drug product and ensuring it meets stringent purity standards.

Table 2: Summary of Analytical Research Involving this compound

| Study Focus | Analytical Technique | Key Findings |

|---|---|---|

| Method Development & Forced Degradation Studies | High-Performance Liquid Chromatography (HPLC) | A stability-indicating HPLC method was developed capable of separating sodium picosulfate from 15 of its process-related impurities and degradants, including this compound (referred to as Impurity-A). scirp.org |

| Degradation Pathway Analysis | HPLC analysis of stressed samples (acid, base, peroxide, thermal, photolytic) | The study identified the conditions under which sodium picosulfate degrades and characterized the resulting products, providing insight into the chemical stability of the drug substance. scirp.org |

| Impurity Identification | LC-MS (Liquid Chromatography-Mass Spectrometry) | While not the primary focus of all studies, LC-MS is a common technique used to elucidate the structure of unknown impurities and degradants found during HPLC analysis. researchgate.net |

Unaddressed Research Questions and Prospective Avenues in this compound Studies

Despite its relevance in pharmaceutical analysis, several research questions regarding this compound remain largely unaddressed. The independent pharmacological and toxicological profile of this compound is not well established. Since it may be present in trace amounts in a commercial drug product, understanding its potential for biological activity, even if minimal, is an important safety consideration.

Unaddressed Research Questions:

What is the specific toxicological profile of this compound when isolated?

Is this compound absorbed in the gastrointestinal tract, and if so, what is its metabolic fate?

Can it be metabolized by colonic bacteria in a manner similar to sodium picosulfate, and what would the resulting metabolites be? researchgate.netnih.gov

What are the precise kinetics and mechanisms of its formation during the synthesis and degradation of sodium picosulfate under different environmental conditions? scirp.org

Prospective Avenues for Future Research:

The synthesis and purification of this compound to serve as a certified analytical reference standard for quality control laboratories.

Conducting in vitro and in silico studies to predict its potential biological interactions, receptor binding affinity, and toxicological endpoints.

Further investigation into its formation during the shelf-life of various sodium picosulfate-containing formulations to better inform storage recommendations.

Comparative studies on the biological effects of different impurities found in sodium picosulfate to understand their collective impact.

Structure

3D Structure of Parent

Properties

CAS No. |

32500-19-9 |

|---|---|

Molecular Formula |

C18H14NNaO5S |

Molecular Weight |

379.4 g/mol |

IUPAC Name |

sodium;[4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] sulfate |

InChI |

InChI=1S/C18H15NO5S.Na/c20-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)24-25(21,22)23;/h1-12,18,20H,(H,21,22,23);/q;+1/p-1 |

InChI Key |

JHXGMACYSBECRB-UHFFFAOYSA-M |

SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)OS(=O)(=O)O.[Na+] |

Isomeric SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)OS(=O)(=O)O.[Na+] |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+] |

Synonyms |

4-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol 1-(Hydrogen Sulfate) Sodium Salt (1:1); _x000B_4,4’-(2-Pyridylmethylene)di-phenol Mono(hydrogen sulfate) Ester Monosodium Salt; 4-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol 1-(Hydrogen sulfate) Monosodium Salt |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Synthesis Research of Picomonosulfate Sodium

Development of Novel Synthetic Pathways for Sodium Picosulfate

Traditional synthesis of sodium picosulfate involves the condensation of pyridine-2-formaldehyde with phenol (B47542). patsnap.com However, this method can lead to the formation of isomers, such as 2,4'-(pyridin-2-ylmethylene)-bisphenol, which are challenging to separate from the desired 4,4' intermediate. patsnap.comgoogle.com To address this, alternative synthetic strategies have been developed to enhance purity and simplify the manufacturing process.

One novel approach utilizes bisacodyl (B1667424) as the starting material. google.com This method involves a hydrolysis reaction followed by a sulphating reaction. google.com This pathway is advantageous because it avoids the formation of the problematic isomers that can arise during the direct condensation of phenol and 2-pyridylaldehyde, thereby yielding a final product of higher purity that can more readily meet pharmacopeial quality standards. google.com

Optimization of Reaction Conditions and Yields in Sodium Picosulfate Synthesis

Optimizing reaction parameters is critical for maximizing the yield and purity of the key intermediate, 4,4'-(2-pyridylmethylene)-bisphenol. Research has focused on variables such as reactant ratios, temperature, and reaction time. For instance, in the condensation reaction between phenol and pyridine-2-carboxaldehyde using a hydrochloric acid-acetic acid system, specific conditions have been documented to achieve favorable yields. patsnap.com

The reaction is typically conducted by heating the reactants to a temperature range of 40-50°C and stirring for several hours. patsnap.com Post-reaction procedures, including concentration under reduced pressure, pH adjustment using sodium hydroxide, and recrystallization from mixed solvent systems like methanol/ethyl acetate (B1210297) or ethanol/ethyl acetate, are crucial for isolating a pure product. patsnap.com These optimization efforts have resulted in yields for the intermediate ranging from 63% to 65%. patsnap.com

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Pyridine-2-carboxaldehyde (mol) | 0.4 | 0.5 | 1.0 |

| Phenol (mol) | 0.84 | 1.1 | 2.24 |

| Reaction Temperature (°C) | 40-50 | 40-50 | 40-50 |

| Reaction Time (hours) | 10 | 8 | 8 |

| Final pH | 7-7.5 | 6-7 | 6-7 |

| Yield (%) | 65.3 | 63.2 | 64.5 |

| Isomer Impurity (%) | 0.21 | 0.17 | 0.19 |

Investigation of Impurity Formation and Degradation Products During Sodium Picosulfate Manufacturing

A thorough understanding of potential impurities and degradation products is essential for ensuring the safety and efficacy of sodium picosulfate. Research has been conducted through forced degradation studies, which expose the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to identify potential degradants that could form during manufacturing or storage. scirp.orgscirp.org These studies are critical for developing stability-indicating analytical methods capable of separating the active ingredient from all potential impurities. scirp.orgscispace.com

Process-related impurities are substances that are formed during the synthesis of the drug substance. For sodium picosulfate, these can originate from starting materials, intermediates, or side reactions.

Isomeric Impurities : As mentioned, the traditional condensation of phenol and 2-pyridylaldehyde can produce the isomeric impurity 2,4'-(pyridin-2-ylmethylene)-bisphenol. patsnap.com If not removed, this intermediate can be carried through the sulfonation step, leading to the corresponding isomeric final product impurity. google.com

Related Foreign Substances : Other potential impurities identified and monitored during manufacturing include the mono-sulfated ester, known as Impurity A or 4-[(pyridin-2-yl)(4-hydroxyphenyl)methyl]phenyl sodium sulphate, and the un-sulfated precursor, 4,4′-[(pyridin-2-yl)methylene]bisphenol, known as Impurity B. uspbpep.com The formation of these and other impurities, such as phenoldehyde, are typically well-controlled during the synthetic process. researchgate.net

Stability studies investigate how the quality of a drug substance varies over time under the influence of environmental factors. Forced degradation studies are an integral part of this process. scirp.org

Sodium picosulfate is found to be relatively stable under neutral hydrolysis, thermal stress, and photolytic conditions, but shows significant degradation under oxidative and acidic conditions. scirp.orgpharmanest.net

Oxidative Degradation : The compound is particularly susceptible to oxidative degradation. scirp.orgresearchgate.net The major degradation products formed under oxidative stress (e.g., exposure to hydrogen peroxide) are the Sodium Picosulfate Benzyl (B1604629) alcohol impurity and various N-oxide impurities. scirp.orgscirp.org

Acidic Degradation : Under strong acidic conditions (e.g., 1 N HCl), sodium picosulfate undergoes hydrolysis of the sulfate (B86663) ester groups. pharmanest.net This leads to the formation of bis-(p-hydroxyphenyl)-pyridyl-2-methane as a primary degradation product. pharmanest.net

Alkaline and Thermal Degradation : While more stable to basic and thermal stress than to acid and oxidation, some degradation does occur. scirp.org Under alkaline conditions, the primary degradant observed is the monoester impurity (Impurity A). scirp.orgmjcce.org.mk This same impurity is also the main product of thermal degradation. scispace.com

A comprehensive high-performance liquid chromatography (HPLC) method has been developed to separate sodium picosulfate from 15 potential process-related impurities and degradants, allowing for precise monitoring of the drug substance's stability. scirp.org

| Stress Condition | Details | Total Impurities (%) | Major Degradant(s) Identified |

|---|---|---|---|

| Acid Hydrolysis | 1.0 N HCl / Room Temp / 1 hr | 1.70 | Monoester impurity |

| Base Hydrolysis | 5.0 N NaOH / 60°C / 24 hrs | 1.22 | Monoester impurity |

| Oxidative | 10% H₂O₂ / 60°C / 2 hrs | 14.00 | Benzyl alcohol impurity, N-oxide impurities |

| Thermal | 80°C / 24 hrs | 0.14 | Monoester impurity |

| Water Hydrolysis | 60°C / 24 hrs | 0.13 | Not specified |

| UV Light | Photostability chamber / 2 days | 0.12 | Not specified |

| Visible Light | Photostability chamber | 0.12 | Not specified |

Sophisticated Analytical Techniques for Picomonosulfate Sodium Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) Methodologies for Picomonosulfate (B8569369) Sodium

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of picomonosulfate sodium, offering high resolution and sensitivity for separating the active ingredient from its impurities and degradation products. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode utilized for this purpose. ijournals.cnnih.gov

Development of Stability-Indicating HPLC Methods for this compound

Stability-indicating methods are crucial for determining that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. For this compound, such methods have been developed and validated through forced degradation studies. ijournals.cnnih.gov These studies involve subjecting the drug substance to stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, such as acidic, basic, oxidative, thermal, and photolytic stress, to generate potential degradation products. ijournals.cn

One comprehensive study detailed a stability-indicating HPLC method capable of separating this compound from 15 process-related impurities and degradants. nih.gov The study found that this compound is particularly prone to oxidative degradation, with major impurities identified as the sodium picosulfate benzyl (B1604629) alcohol and monoester impurities. ijournals.cn The development of these methods ensures that the stability of the drug can be monitored throughout its shelf life. nih.govresearchgate.net

Gradient and Isocratic Elution Strategies for this compound and its Related Substances

Both gradient and isocratic elution strategies are effectively employed in the HPLC analysis of this compound, depending on the complexity of the separation required.

Gradient Elution: For complex separations involving numerous process-related impurities and degradation products, a gradient elution method is often necessary. nih.gov One such method utilized a mobile phase consisting of a phosphate (B84403) buffer (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B). ijournals.cn The gradient program systematically increased the proportion of acetonitrile over a 50-minute run time, allowing for the successful separation of 15 related substances. nih.gov This approach is particularly valuable for stability studies where a wide range of potential degradants with different polarities may be present. ijournals.cn

Isocratic Elution: For routine quality control and quantification of this compound in the presence of a limited number of known impurities, a simpler isocratic elution can be sufficient. A common isocratic method involves a mobile phase of phosphate buffer (pH 7.0) and acetonitrile in a fixed ratio, such as 85:15 (v/v). nih.govsemanticscholar.org This approach offers the advantage of simpler operation and shorter run times, making it suitable for high-throughput analysis. scirp.org For instance, a rapid 10-minute assay method has been developed using an isocratic mobile phase of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (28:72 v/v). scirp.org

Column Chemistry and Mobile Phase Optimization for this compound Separation

The success of an HPLC separation is highly dependent on the choice of the stationary phase (column chemistry) and the mobile phase composition.

Column Chemistry: The vast majority of analytical methods for this compound employ reversed-phase columns, with octadecylsilane (B103800) (C18) being the most common stationary phase. ijournals.cnnih.govsemanticscholar.orgscirp.org The non-polar nature of the C18 ligand provides effective retention and separation of the moderately polar this compound and its related compounds. Specific columns cited in various studies include Hypersil BDS C18, ZORBAX Eclipse XDB C-18, and Purospher STAR RP-18e. researchgate.netijournals.cnnih.gov The choice of column can influence selectivity, and different C18 columns may be tested during method development to achieve optimal resolution. scispace.com

Mobile Phase Optimization: Mobile phase optimization is critical for achieving the desired selectivity, resolution, and analysis time. Key parameters that are adjusted include:

pH: The pH of the aqueous component of the mobile phase is crucial. For this compound, a neutral pH of around 7.0 to 7.5 is often optimal, as it ensures consistent ionization state of the analyte and any acidic or basic impurities. ijournals.cnnih.gov Phosphate buffers are commonly used to maintain this pH. ijournals.cnscispace.com

Organic Modifier: Acetonitrile is the most frequently used organic solvent in the mobile phase, providing good peak shape and elution strength. ijournals.cnnih.govsemanticscholar.orgscirp.org Methanol has also been tested but, in some cases, resulted in unsatisfactory resolution between this compound and its impurities. scispace.com

Additives: Sometimes, additives are included in the mobile phase to improve peak shape or enhance separation. For example, triethylamine (B128534) has been added to the buffer to minimize peak tailing of basic compounds, and cetyltrimethylammonium bromide has been used as an ion-pairing agent to improve retention and selectivity. researchgate.netijournals.cnresearchgate.net

Table 1: Examples of HPLC Method Parameters for this compound Analysis

| Parameter | Gradient Method ijournals.cnnih.gov | Isocratic Method nih.govsemanticscholar.org | Isocratic Assay Method scirp.org |

|---|---|---|---|

| Elution Mode | Gradient | Isocratic | Isocratic |

| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | ZORBAX Eclipse XDB C-18 (250 x 4.6 mm, 5 µm) | Hypersil C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Phosphate Buffer (pH 7.5) with Triethylamine | Phosphate Buffer (pH 7.0) | Ammonium Acetate Buffer |

| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |

| Composition | Variable Time/%B Program | 85:15 (v/v) | 28:72 (v/v) |

| Flow Rate | 0.9 mL/min | 1.5 mL/min | 1.0 mL/min |

| Detection (UV) | 220 nm / 263 nm | 263 nm | 210 nm |

| Column Temp. | 35°C | Not Specified | 40°C |

Mass Spectrometry-Based Approaches for this compound Analysis (GC-MS, LC-MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the quantification and identification of this compound and its metabolites, offering high sensitivity and specificity. scirp.orgresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique used. nih.gov These methods typically employ an electrospray ionization (ESI) source, often operated in positive or negative ion mode, followed by detection using multiple reaction monitoring (MRM). ijournals.cnnih.gov MRM provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

A sensitive LC-MS/MS method was developed for the simultaneous determination of this compound and its three major metabolites—bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), BHPM-monoglucuronide, and BHPM-monosulfate—in human plasma. nih.govresearchgate.net This method achieved a lower limit of quantification (LLOQ) of 0.100 ng/mL for this compound in plasma. fda.gov The specific mass transitions monitored were m/z 438.1 → m/z 278.1 for this compound and m/z 278.1 → m/z 184.2 for its active metabolite, BHPM. nih.gov

LC-MS/MS has also been successfully applied to detect illegally added this compound in food products. ijournals.cnnih.gov One such method for enzyme products reported a limit of detection (LOD) of 0.05 mg/kg. researchgate.netnih.gov While GC-MS has been mentioned in the literature as a technique for analyzing laxatives, detailed recent applications for this compound specifically are less common, with LC-MS/MS being the preferred approach due to the low volatility and thermal lability of the compound and its metabolites. scirp.orgscirp.org

Electrophoretic Techniques for this compound Characterization (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) offers an alternative separation technique to HPLC, with advantages such as high efficiency, short analysis times, and low consumption of reagents and samples. scirp.org Capillary Zone Electrophoresis (CZE) has been successfully used for the analytical control of pharmaceutical formulations containing this compound. nih.gov

One CZE method allowed for the simultaneous determination of this compound, the preservative methylparaben, and the degradation products of the preservative. nih.govresearchgate.net The separation was achieved using a 20 mM borate (B1201080) solution at pH 10 as the background electrolyte, with UV-Vis detection. The results obtained by the CZE method were comparable to those from a reference HPLC procedure, with a precision of about 1% for major components like this compound. nih.gov This demonstrates that CZE is a viable and efficient technique for the quality control of this compound. semanticscholar.org

Spectroscopic Methods for Structural Elucidation of this compound and its Derivatives (e.g., UV, NMR, FTIR)

Spectroscopic techniques are indispensable for the structural confirmation of this compound and for the elucidation of the structures of its unknown impurities and derivatives.

UV Spectroscopy: Ultraviolet (UV) spectroscopy is routinely used as a detection method in both HPLC and CE. nih.govresearchgate.net this compound exhibits a characteristic UV absorption maximum at approximately 263 nm, which is frequently used for quantification. semanticscholar.orgscispace.com The electronic spectrum of this compound has been studied, with a strong experimental band observed at 262.54 nm, which is attributed to π → π* and n → π* transitions within the aromatic rings and C-N bonds of the molecule. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structural elucidation. hyphadiscovery.com 1H NMR and 2D NMR techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) have been used to study the inclusion complexation of this compound with β-cyclodextrin, confirming the structure of the complex in solution. researchgate.net For definitive identification of metabolites and degradation products, where MS/MS data can sometimes be ambiguous, NMR provides unequivocal structural information. hyphadiscovery.com High-resolution instruments can provide detailed structural datasets from microgram quantities of material. hyphadiscovery.com Public databases and chemical suppliers also provide reference 1H NMR spectra for this compound. nih.govchemicalbook.com

FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule. The experimental IR spectrum of this compound has been reported and compared with spectra predicted by theoretical Density Functional Theory (DFT) calculations. researchgate.netresearchgate.net This technique helps in confirming the identity of the bulk drug substance by identifying characteristic vibrations of its key functional groups, such as S=O and S-O bonds in the sulfate (B86663) groups, and vibrations associated with the pyridine (B92270) and phenyl rings. researchgate.netnih.gov

Validation Parameters and Method Transferability for this compound Analytical Procedures

The validation of analytical procedures is a critical process in pharmaceutical analysis, ensuring that a method is suitable for its intended purpose. For this compound, this involves a comprehensive evaluation of various performance characteristics to guarantee the reliability, accuracy, and precision of the data generated. Furthermore, the ability to transfer a validated analytical method from one laboratory to another without compromising its performance is a key consideration for ensuring consistency in quality control across different manufacturing sites or contract laboratories. This section details the essential validation parameters for analytical procedures used in the characterization and quantification of this compound and discusses the principles of method transferability.

The validation of analytical methods for this compound is conducted in accordance with the International Council for Harmonisation (ICH) guidelines. These guidelines outline a set of validation parameters that must be assessed to demonstrate a method's suitability. The primary analytical technique for this compound is High-Performance Liquid Chromatography (HPLC), and the following validation parameters are crucial for its successful implementation.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound analytical methods, specificity is demonstrated by the effective separation of the main compound from its known impurities and degradation products. For instance, a developed RP-HPLC method demonstrated specificity by separating this compound from its thermal and oxidative degradation product, 4-[(pyridin-2-yl)(4-hydroxyphenyl) methyl]phenyl sodium sulfate. cellandgene.com The selectivity of the method was confirmed with a selectivity value (α) of 1.77, indicating a good separation between the two peaks. cellandgene.com

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. For this compound, linearity is typically evaluated over a range of concentrations. One study established a linearity range of 10-100 μg/mL with a correlation coefficient (r) of 0.9933, indicating a strong linear relationship between concentration and analytical response. labmanager.com Another HPLC method demonstrated linearity in the concentration range of 0.1 µg/mL to 20 µg/mL with a coefficient of determination (r²) of 0.9990. semanticscholar.org

| Linearity Range | Correlation Coefficient (r) | Coefficient of Determination (r²) | Reference |

|---|---|---|---|

| 10-100 μg/mL | 0.9933 | - | labmanager.com |

| 0.1-20 µg/mL | - | 0.9990 | semanticscholar.org |

Range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. The specified linearity ranges, such as 10-100 μg/mL, define the working range for the quantification of this compound in routine analysis. labmanager.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage of the analyte recovered is calculated. For a this compound HPLC method, accuracy was confirmed with a recovery of 102.41%. cellandgene.com Another study reported that recoveries for the assay of this compound should be within the limit of 80% to 120%. labmanager.com

| Concentration Level | Mean Recovery (%) | Acceptance Criteria (%) | Reference |

|---|---|---|---|

| 51.20 µg/mL | 102.41 | Not Specified | cellandgene.com |

| Not Specified | Within limits | 80 - 120 | labmanager.com |

Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is considered at two levels:

Repeatability (intra-day precision) involves analysis in one laboratory, by one operator, using one piece of equipment over a short period.

Intermediate Precision (inter-day precision) expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment.

The precision is typically expressed as the Relative Standard Deviation (RSD). For a this compound HPLC method, the RSD for repeatability was found to be 2.16%. cellandgene.com Robustness studies, which are a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, also provide an indication of its reliability and precision. For example, slight variations in flow rate and column temperature resulted in RSD values of 0.8% and 0.6% respectively, confirming the robustness of the method. scispace.com

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

For a this compound HPLC method, the LOD was calculated to be 0.04 µg/mL and the LOQ was 0.13 µg/mL, indicating high sensitivity of the method. semanticscholar.org

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods for this compound, robustness is tested by intentionally varying parameters such as the pH of the mobile phase, the mobile phase composition, flow rate, and column temperature. semanticscholar.orgrssl.com A study using a Plackett-Burman design found that the ratio of acetonitrile in the mobile phase had the most significant influence on the separation. rssl.com

Method Transferability

The transfer of a validated analytical method from a transferring laboratory (e.g., Research and Development) to a receiving laboratory (e.g., Quality Control) is a documented process that qualifies the receiving laboratory to use the analytical test procedure. pharmabeginers.com A successful method transfer ensures that the receiving laboratory has the procedural knowledge and ability to perform the transferred analytical procedure as intended. pharmabeginers.com

While specific studies on the method transfer of this compound analytical procedures are not extensively detailed in the public domain, the principles of method transfer are well-established in the pharmaceutical industry. A robustly validated HPLC method, as described by the parameters above, is a prerequisite for a successful transfer.

The process of method transfer typically involves a pre-approved protocol that outlines the scope, the specific tests to be performed, and the acceptance criteria. Key considerations for the transfer of a this compound HPLC method would include:

Instrumentation Equivalency : Ensuring that the HPLC systems in both the transferring and receiving laboratories are suitably qualified and that critical instrument parameters (e.g., dwell volume, detector response) are comparable. pharmaguideline.com

Analyst Training : The analysts in the receiving laboratory must be thoroughly trained on the analytical procedure. pharmaguideline.com

Comparative Testing : Both laboratories analyze the same batch of this compound (active substance or finished product) and the results are statistically compared. pharmaguideline.com The acceptance criteria are based on the precision and accuracy data generated during method validation.

Potential challenges in method transfer can arise from differences in instrumentation, variability in reagents and columns, and environmental conditions. pharmaguideline.com Open communication and collaboration between the transferring and receiving laboratories are crucial to address any discrepancies and ensure a smooth and successful transfer of the analytical procedure for this compound.

Mechanistic Investigations and Biochemical Interactions of Picomonosulfate Sodium in Preclinical Contexts

Enzymatic Biotransformation Pathways of Picomonosulfate (B8569369) Sodium in Preclinical Models (e.g., Sulfatase-Mediated Hydrolysis)

Sodium picosulfate is a pharmacologically inactive prodrug that requires metabolic activation within the gastrointestinal tract. e-century.usfda.govfda.gov In preclinical models, this biotransformation is not mediated by host enzymes but by the enzymatic activity of the intestinal microflora. fda.govnih.govwikipedia.org The conversion process involves the hydrolysis of the sulfate (B86663) esters of sodium picosulfate to its active form. nih.gov

This metabolic activation occurs specifically in the colon, where gut bacteria produce the necessary enzymes to metabolize the compound. fda.govfda.govfda.gov Studies have identified bacterial sulfatases as the enzymes responsible for this hydrolysis. drugbank.com However, other research suggests that the biotransformation is catalyzed by a novel sulfotransferase produced by intestinal flora, rather than a sulfatase. docksci.comnih.gov This process can be enhanced by the presence of phenolic compounds. docksci.comnih.gov

Preclinical investigations using germ-free rats have substantiated the essential role of gut microbiota. Following oral administration of sodium picosulfate, these animals did not excrete the active metabolite in their feces, and fecal homogenates from these rats were incapable of hydrolyzing the parent compound. fda.govnih.gov Furthermore, when conventional rats were treated with the antibiotic neomycin to suppress their intestinal flora, they ceased to excrete the active metabolite. fda.gov The hydrolytic capability was restored after the discontinuation of the antibiotic treatment. fda.gov In rats, the highest enzymatic activity for this transformation is found in the contents of the cecum. nih.gov The activity of the enzyme responsible for this biotransformation has been measured in rats at 0.75 µmole/hr/g of wet feces (at pH 8.0), with an optimal pH of 9.0. nih.gov

Identification and Molecular Characterization of Picomonosulfate Sodium Metabolites (e.g., Bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM))

The primary and pharmacologically active metabolite of sodium picosulfate is bis-(p-hydroxyphenyl)-pyridyl-2-methane, commonly known as BHPM. e-century.usfda.govdrugbank.com This compound is the active moiety responsible for the pharmacological effects observed after the administration of sodium picosulfate. fda.govnih.gov BHPM is also the active metabolite of another laxative agent, bisacodyl (B1667424). nih.govresearchgate.net Once formed in the colon, a portion of BHPM can be absorbed systemically and subsequently undergoes further metabolism, primarily through glucuronidation, before being excreted. fda.govdrugbank.com

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Sodium Picosulfate | C18H13NNa2O8S2 | 499.4 |

| BHPM (bis-(p-hydroxyphenyl)-pyridyl-2-methane) | C18H15NO2 | 277.3 |

Molecular-Level Interactions of this compound with Cellular and Subcellular Components

As a prodrug, sodium picosulfate itself is considered pharmacologically inert and does not exhibit significant direct interactions with cellular components to elicit its primary effect. fda.gov Its molecular interactions have been evaluated in preclinical in vitro studies, particularly concerning its potential to interact with metabolic enzymes.

Investigations into its effect on the cytochrome P450 (CYP) enzyme system revealed that sodium picosulfate has a low potential for drug-drug interactions mediated by these enzymes. fda.gov It does not appear to be a direct, time-dependent, or metabolism-dependent inhibitor of major CYP enzymes, including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4/5. fda.govfda.gov Furthermore, studies using cultured human hepatocytes showed that sodium picosulfate is not an inducer of CYP1A2, CYP2B6, or CYP3A4/5 enzymes at the concentrations tested. fda.govfda.gov

| CYP Enzyme Interaction | Finding | Concentration/Details |

|---|---|---|

| Inhibition Potential | No significant direct, time-dependent, or metabolism-dependent inhibition | IC50 values > 18 µM for CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4/5 fda.gov |

| Induction Potential | Does not appear to be an inducer | Tested up to 1.8 µM on CYP1A2, CYP2B6, or CYP3A4/5 in human hepatocytes fda.gov |

In contrast, studies on cultured Chang liver cells showed that at high concentrations (2000 and 4000 µg/ml), sodium picosulfate led to a decrease in cell growth, glucose consumption, and lactate (B86563) production. nih.gov The active metabolite, BHPM, at much lower concentrations (25 and 50 µg/ml), also decreased cell growth but increased glucose consumption and lactate production, which suggests an increase in anaerobic glycolysis through the inhibition of cellular respiration. nih.gov

Preclinical Pharmacodynamic Profiling of this compound: Molecular and Cellular Effects

The pharmacodynamic effects of sodium picosulfate are entirely attributable to its active metabolite, BHPM, which is formed locally in the colon. fda.govnih.gov BHPM exerts a dual-action stimulant and secretory effect on the colonic mucosa. drugbank.comresearchgate.net

The primary molecular action of BHPM is the direct stimulation of the colonic mucosa. fda.govfda.govdrugbank.com This interaction is thought to stimulate enteric nerve endings within the intestinal wall, leading to an increase in the frequency and force of colonic muscle contractions, a process known as peristalsis. scirp.orgscirp.org In addition to its prokinetic effects, BHPM also alters fluid and electrolyte transport across the intestinal epithelium. drugbank.com It inhibits the absorption of water and electrolytes from the colon and promotes their secretion into the intestinal lumen. drugbank.comdocksci.com

In vitro studies using human intestinal tissue preparations, which serve as a preclinical model, have demonstrated that BHPM concentration-dependently increases the tone of both circular and longitudinal intestinal muscles. tum.de This effect was most pronounced in the longitudinal muscle of the large intestine. tum.de These studies suggest the laxative effect of BHPM results from a combination of increased muscle tone, enhanced potassium secretion, and nerve-driven chloride and bicarbonate secretion after the metabolite is absorbed. nih.gov

Advanced Preclinical Research Models for Picomonosulfate Sodium Studies

Ex Vivo Research Models in Picomonosulfate (B8569369) Sodium Studies:No studies describing the use of ex vivo models, such as isolated organ baths or tissue slice cultures, specifically for investigating Picomonosulfate sodium were identified.

Therefore, the creation of a thorough, informative, and scientifically accurate article that strictly follows the provided outline is not feasible without speculating or including information that falls outside the explicit scope of the request. To maintain scientific accuracy and adhere to the instructions, the article cannot be generated.

Theoretical and Computational Chemistry Approaches in Picomonosulfate Sodium Research

Molecular Docking and Dynamics Simulations of Sodium Picosulfate Interactions with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for studying the interaction between a ligand, such as sodium picosulfate or its active metabolite, and a biological target, typically a protein.

Molecular Docking predicts the preferred orientation of a molecule when bound to a receptor. In the case of sodium picosulfate, which is a prodrug, the key biological interaction in the gut is its hydrolysis by bacterial sulfatases to form its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) nih.govefsm.online. Molecular docking could be employed to study the binding of sodium picosulfate to the active site of these bacterial sulfatases. Such studies would elucidate the specific amino acid residues involved in substrate recognition and catalysis. The binding affinity and pose could reveal why certain gut bacteria are more efficient at this biotransformation.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time. An MD simulation of the sodium picosulfate-sulfatase complex, for instance, could reveal the conformational changes that occur upon binding and during the catalytic process. These simulations can also be used to study the stability of the complex and the role of water molecules in the active site. While specific MD simulation studies on sodium picosulfate are not prevalent in the literature, the methodology is widely used to understand drug-protein interactions and the stability of pharmaceutical formulations fda.govcbirt.netnih.govresearchgate.netsemanticscholar.orgresearchgate.net.

Potential biological targets for docking and MD studies of sodium picosulfate and its active metabolite BHPM are presented in the table below.

| Molecule | Potential Biological Target | Organism | Computational Method | Potential Insights |

| Sodium Picosulfate | Arylsulfatase | Gut microbiota (e.g., Eubacterium species) | Molecular Docking | Binding mode and affinity, substrate specificity |

| Sodium Picosulfate | Arylsulfatase | Gut microbiota (e.g., Eubacterium species) | Molecular Dynamics | Complex stability, conformational changes, catalytic mechanism |

| BHPM (active metabolite) | Colonic epithelial cells | Human | Molecular Docking | Interaction with cellular targets to stimulate peristalsis |

Quantum Chemical Calculations for Electronic Structure and Reactivity of Sodium Picosulfate

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, molecular geometry, and reactivity of molecules. A study on sodium picosulfate utilized DFT calculations to understand the influence of its different chemical bonds on its properties in both the gas phase and in aqueous solution nih.gov.

These calculations can provide valuable data on various molecular properties, including:

Optimized molecular geometry: Determining the most stable 3D arrangement of atoms.

Electronic properties: Calculating the distribution of electrons, dipole moment, and molecular electrostatic potential (MEP), which are crucial for understanding intermolecular interactions.

Reactivity descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be used to predict the molecule's reactivity and sites susceptible to metabolic attack efsm.onlinenih.govresearchgate.net.

For sodium picosulfate, DFT studies have provided insights into its solvation energy and how its structure is influenced by interactions with water molecules, which is relevant to its behavior in a biological environment nih.gov.

The table below summarizes key parameters that can be obtained from quantum chemical calculations of sodium picosulfate.

| Parameter | Description | Relevance to Sodium Picosulfate |

| Optimized Geometry | The lowest energy conformation of the molecule. | Provides the most stable 3D structure for further simulations. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | An indicator of chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the electron density surface. | Helps to identify regions of the molecule that are rich or poor in electrons, predicting sites for electrophilic and nucleophilic attack. |

| Solvation Energy | The energy change when a molecule is transferred from the gas phase to a solvent. | Indicates the solubility and stability of sodium picosulfate in an aqueous environment. |

Computational Prediction of Metabolic Pathways and Product Stability for Sodium Picosulfate

Computational tools can predict the metabolic fate of a drug by identifying potential sites of metabolism and the resulting metabolites. These tools can be broadly categorized as rule-based expert systems or machine learning models researchgate.netnih.govnih.govnih.govresearchgate.net.

For sodium picosulfate, the primary metabolic pathway is well-established: it is a prodrug that is hydrolyzed by gut bacterial sulfatases to its active form, BHPM nih.govfda.govresearchgate.net. However, computational models could be used to predict other potential, minor metabolic transformations that sodium picosulfate or its active metabolite might undergo.

Rule-based systems use a predefined set of biotransformation rules derived from known metabolic reactions. These systems can predict a range of possible metabolites from Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. While the main metabolic step of sodium picosulfate is hydrolysis, these systems could explore the possibility of other minor reactions, such as hydroxylation of the aromatic rings or N-oxidation of the pyridine (B92270) ring.

Product stability can also be assessed computationally. Once potential metabolites are predicted, their thermodynamic stability can be calculated using quantum chemistry methods. This can help to prioritize which metabolites are most likely to be formed and persist in a biological system.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Sodium Picosulfate Analogs

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. QSAR and QSPR are key areas of cheminformatics that aim to build mathematical models correlating the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR).

While specific QSAR/QSPR studies on sodium picosulfate are not widely reported, these techniques could be valuable in the design of new analogs with improved properties. For example, a QSAR study could be conducted on a series of aryl sulfate (B86663) compounds similar to sodium picosulfate to understand the structural features that influence their laxative potency.

The process of building a QSAR/QSPR model typically involves:

Data Collection: Assembling a dataset of compounds with known activities or properties.

Descriptor Calculation: Calculating numerical descriptors that represent the chemical structure of each compound (e.g., topological, electronic, steric properties).

Model Building: Using statistical methods or machine learning to create a mathematical equation that links the descriptors to the activity/property.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Such models could be used to predict the activity of new, unsynthesized analogs of sodium picosulfate, thereby accelerating the drug discovery process.

Artificial Intelligence and Machine Learning Applications in Sodium Picosulfate Research

In the context of sodium picosulfate, a key area where AI and ML could be applied is in understanding and predicting its interaction with the gut microbiome. Since the activation of sodium picosulfate is dependent on gut bacteria, individual variations in the microbiome can lead to differences in drug response nih.govnih.govresearchgate.net.

ML models can be trained on datasets that include information about the composition of the gut microbiome, the chemical properties of drugs, and their observed metabolic transformations nih.govnih.govresearchgate.net. These models could then be used to:

Predict the rate of activation: For a given individual's microbiome profile, an ML model could predict how efficiently sodium picosulfate will be converted to its active form.

Identify key bacterial species: Machine learning could help to identify the specific bacterial species and enzymes that are most important for the metabolism of sodium picosulfate.

Personalize dosing: By predicting an individual's metabolic capacity, AI could assist in tailoring the dosage of sodium picosulfate to achieve the desired therapeutic effect while minimizing side effects.

Furthermore, machine learning models have been developed to predict inadequate bowel preparation for colonoscopies using sodium picosulfate, by identifying patient risk factors researchgate.netirjournal.orgnih.gov.

Future Research Directions and Translational Perspectives for Picomonosulfate Sodium

Emerging Technologies for Enhanced Picomonosulfate (B8569369) Sodium Characterization

The comprehensive characterization of picomonosulfate sodium, including its impurities and degradation products, is fundamental for ensuring quality and understanding its behavior. While established methods like High-Performance Liquid Chromatography (HPLC) are routinely used, future research will increasingly rely on more advanced and rapid analytical technologies. mjcce.org.mkingentaconnect.comsemanticscholar.org

Ultra-High-Performance Liquid Chromatography (UHPLC) and High-Temperature Liquid Chromatography (HTLC) represent significant advancements over conventional HPLC. ingentaconnect.com UHPLC, for instance, offers a fivefold increase in analysis speed and a tenfold reduction in solvent consumption, making it a more efficient and environmentally friendly option for routine analysis and stability studies. ingentaconnect.com HTLC also reduces solvent consumption and can alter the selectivity of separations. ingentaconnect.com

Forced degradation studies, which are crucial for identifying potential degradants under various stress conditions (acidic, basic, thermal, oxidative), have been performed using HPLC. scirp.org These studies have successfully identified and separated up to 15 process-related impurities and degradants. scirp.org Future work could employ more sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for a more detailed structural elucidation of these minor components. scirp.org Capillary electrophoresis has also been cited as an analytical technique for this compound. scirp.org

Further research is expected to focus on developing methods that can provide deeper insights into the compound's solid-state properties. Techniques such as Small and Wide-Angle X-ray Scattering (SWAXS) and advanced microscopy, like scanning electron microscopy and optical coherence tomography, can be used to study the morphology and amorphous or crystalline nature of this compound in different formulations. researchgate.net

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Key Advantages | Research Application | Reference |

|---|---|---|---|

| HPLC | Reliable, robust, validated for separating from degradation products. | Stability studies, quantitative analysis in formulations. | mjcce.org.mkingentaconnect.comscispace.com |

| UHPLC | 5x faster analysis, 10x lower solvent consumption than HPLC. | Routine analysis, high-throughput stability studies. | ingentaconnect.com |

| HTLC | 8x lower solvent consumption than HPLC, alternative selectivity. | Stability-indicating methods. | ingentaconnect.com |

| LC-MS | High sensitivity and specificity, structural elucidation. | Identification of unknown impurities and degradants. | scirp.org |

Integration of Systems Biology and Multi-Omics Data in this compound Research

The biological action of this compound is intrinsically linked to the gut microbiome. It is a prodrug that is hydrolyzed by intestinal bacteria to its active metabolite, 4,4'-dihydroxydiphenyl-(2-pyridyl)methane (BHPM). nih.govnih.gov This interaction is a prime area for investigation using systems biology and multi-omics approaches.

Future research should aim to integrate various "omics" data to build a comprehensive model of the drug-microbiome-host interaction.

Metagenomics: To identify the specific bacterial species and genes responsible for the conversion of this compound to BHPM.

Metaproteomics: To study the expression of bacterial enzymes, such as sulfatases, involved in this biotransformation. nih.gov

Metabolomics: To analyze the profile of metabolites produced by the gut microbiota following administration of the compound, providing insights into the downstream effects on the gut environment.

Transcriptomics (Host): To understand the response of the host intestinal cells to both the parent drug and its active metabolite.

Integrating these datasets can reveal the complex interplay between this compound and the gut ecosystem. For example, understanding how diet or disease- D's-induced changes in the microbiome affect the activation of the drug could lead to more personalized therapeutic strategies. The use of ionic detergents like sodium deoxycholate (SDC) in sample preparation for proteomics could enhance the recovery of peptides and improve the identification of low-abundance proteins, which may be crucial in studying the biological response. researchgate.net

Development of Advanced Predictive Models for this compound Biological Impact

Predictive modeling, utilizing computational and machine learning techniques, offers a powerful approach to forecasting the biological effects of chemical compounds and accelerating drug discovery. nih.govnih.gov For this compound, these models can be applied in several key areas.

Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the bioactivity of this compound and related compounds. These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. researchgate.net This could be used to screen new derivatives with potentially improved properties.

Machine Learning (ML) and Deep Learning: These advanced algorithms can analyze large, complex datasets to identify patterns and make predictions. nih.govresearchgate.net In the context of this compound, ML models could be trained on a combination of chemical descriptors, in vitro data, and multi-omics data to predict its biological impact. github.com For instance, a model could be developed to predict the efficiency of conversion to BHPM based on the metagenomic profile of an individual's gut microbiota. nih.gov Such models can help in understanding structure-activity relationships and identifying potential off-target effects. youtube.com

Physiologically-Based Pharmacokinetic (PBPK) Modeling: In silico modeling of gastrointestinal drug absorption can simulate the fate of this compound in the body. researchgate.net These models can integrate data on the compound's physicochemical properties and physiological data to predict its absorption, distribution, metabolism, and excretion, particularly its interaction with and activation by the gut microbiota.

Table 2: Potential Applications of Predictive Models in this compound Research

| Model Type | Input Data | Predicted Outcome | Potential Application |

|---|---|---|---|

| QSAR | Molecular descriptors of picomonosulfate and analogues. | Bioactivity (e.g., laxative efficacy). | Design of new, more effective compounds. |

| Machine Learning | Chemical properties, multi-omics data from gut microbiome. | Rate of conversion to active metabolite, host response. | Personalized medicine, predicting patient response. |

| PBPK Modeling | Physicochemical properties, physiological parameters. | Drug concentration in different gut segments, metabolite formation. | Optimizing formulations and understanding drug-host interactions. |

Innovations in Synthesis and Formulation Science for this compound

Advancements in chemical synthesis and pharmaceutical formulation are critical for improving the production efficiency and delivery of this compound. Current synthesis methods often involve the condensation of pyridine-2-formaldehyde with phenol (B47542), followed by a sulfonation reaction. patsnap.com Innovations in this area focus on improving yield, purity, and reducing the environmental impact of the process. For example, using a hydrochloric acid-acetic acid system can reduce impurities compared to traditional methods. patsnap.com Other approaches start from bisacodyl (B1667424), which is hydrolyzed and then undergoes a sulfating reaction to produce high-purity this compound. google.com Controlling reaction temperatures and the sequence of adding reagents can also significantly enhance product purity. google.com

In formulation science, the goal is to develop delivery systems that are stable and effective. Research has explored various solid dosage forms, including compressed tablets and capsules. google.com A key challenge is ensuring the stability of the compound, as delays in release have been observed under certain storage conditions (e.g., 40°C at 75% relative humidity). google.com

Future formulation research could focus on:

Novel delivery systems: This includes the development of nanocrystals to enhance solubility and dissolution rates or pH-sensitive formulations designed to release the drug specifically in the colon where it is activated. researchgate.net

Supersaturatable Self-Emulsifying Drug Delivery Systems (S-SEDDS): These systems can maintain a supersaturated state of the drug in vivo, potentially improving its interaction with gut bacteria. nih.gov

Amorphous solid dispersions: These can improve the stability and dissolution of the compound. nih.gov

These innovations aim to create more stable and efficient formulations of this compound.

Collaborative Research Frameworks and Open Science Initiatives in this compound Studies

The complexity of studying a compound like this compound, which has a mechanism of action dependent on the host microbiome, necessitates collaborative research and open science. No single research group possesses all the necessary expertise and resources.

Collaborative Frameworks: Future progress will depend on establishing multicenter collaborations that bring together experts in gastroenterology, microbiology, pharmacology, analytical chemistry, and computational biology. nih.gov These frameworks can facilitate the generation of large, high-quality datasets. For instance, partnerships between academic institutions and large gastroenterology practices can create extensive real-world data repositories, combining electronic health records with clinical data to study treatment outcomes on a large scale. becarispublishing.comomnyhealth.com

Open Science Initiatives: The principles of open science, including data sharing and open access to research findings, are crucial for accelerating progress. thermofisher.com The establishment of public databases and data-sharing platforms dedicated to gastroenterology research can provide invaluable resources. nih.govlatica.ai Initiatives like the UK Biobank, Project Data Sphere, and the Global Health Data Exchange (GHDx) serve as models for how large, anonymized datasets can be shared to advance research globally. thermofisher.com Cloud-based platforms can facilitate this data sharing, enabling real-time access and joint analysis among researchers worldwide, thereby reducing costs and fostering collaboration. thermofisher.com Such initiatives would allow researchers to pool data on the effects of this compound across diverse patient populations, leading to more robust and generalizable findings.

Q & A

Q. How can researchers design a robust experimental protocol to synthesize and characterize picomonosulfate sodium?

- Methodological Answer : Begin with a systematic review of existing synthesis methods (e.g., sol-gel, co-precipitation) to identify gaps or inconsistencies in reported protocols . Use controlled variables (e.g., temperature, pH, precursor ratios) and validate purity via techniques like X-ray diffraction (XRD) for crystallinity, Fourier-transform infrared spectroscopy (FTIR) for functional groups, and inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition . Include triplicate trials to assess reproducibility .

Q. What are the critical parameters for assessing the stability of this compound under varying environmental conditions?

- Methodological Answer : Design accelerated stability studies using International Council for Harmonisation (ICH) guidelines: expose samples to temperature (e.g., 25°C–60°C), humidity (e.g., 40%–75% RH), and light stress. Monitor degradation via high-performance liquid chromatography (HPLC) and correlate results with kinetic models (e.g., Arrhenius equation). Include control groups and statistical analysis (e.g., ANOVA) to identify significant degradation pathways .

How can researchers formulate a PICOT question to investigate this compound’s biological activity?

- Methodological Answer : Define P (Population: e.g., in vitro cell lines or animal models), I (Intervention: this compound at specific concentrations), C (Comparison: untreated controls or standard compounds), O (Outcome: e.g., cytotoxicity, oxidative stress markers), and T (Time: exposure duration). Use this framework to align hypotheses with measurable endpoints and guide literature searches for comparable studies .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved?

- Methodological Answer : Conduct a meta-analysis of published studies to identify methodological disparities (e.g., dosing regimens, model systems). Validate hypotheses through orthogonal assays (e.g., siRNA knockdown to confirm target pathways) and dose-response studies. Use systematic review tools (e.g., PRISMA checklist) to assess bias and evidence strength .

Q. What strategies optimize the design of synergistic studies involving this compound and other therapeutic agents?

- Methodological Answer : Apply combination index (CI) models (e.g., Chou-Talalay method) to quantify synergism/antagonism. Use factorial experimental designs to test multiple ratios and concentrations. Validate findings with mechanistic studies (e.g., transcriptomics or proteomics) to identify overlapping pathways .

Q. How can computational modeling predict this compound’s interactions with biological macromolecules?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate ligand-receptor binding, validated by molecular dynamics simulations (e.g., GROMACS) for stability assessment. Cross-reference predictions with experimental data (e.g., surface plasmon resonance for binding affinity) .

Methodological Considerations

Q. What criteria should guide the selection of analytical techniques for quantifying this compound in complex matrices?

Q. How should researchers address variability in sodium quantification methods for this compound studies?

- Answer : Compare flame atomic absorption spectroscopy (FAAS), ICP-MS, and ion chromatography for accuracy/precision. Standardize sample preparation (e.g., acid digestion) and include certified reference materials (CRMs) to calibrate instruments .

Data Interpretation & Reporting

Q. What frameworks are recommended for interpreting contradictory results in this compound’s pharmacokinetic studies?

Q. How can researchers ensure reproducibility when publishing this compound data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.